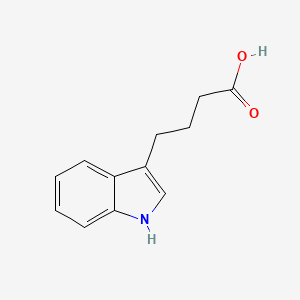

Indole-3-Butyric Acid

Description

Indole-3-butyric acid has been reported in Zea mays, Cocos nucifera, and other organisms with data available.

RN given refers to parent cpd

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEDVYBZBROSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Record name | indole-3-butyric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indole-3-butyric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032623 | |

| Record name | Indole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or slightly yellow solid; [Merck Index] Off-white powder; [MSDSonline], Solid | |

| Record name | Indole-3-butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In benzene: >1000 g/L; in acetone, ethanol, diethyl ether: 30-100 g/L; in chloroform: 0.01-1 g/L, In water, 250 mg/L @ 20 °C, 0.25 mg/mL at 20 °C | |

| Record name | 3-Indolebutyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000117 [mmHg], Vapor pressure: <0.01 mPa (<8X10-8 mm Hg) @ 25 °C, 1.8X10-6 mm Hg @ 25 °C /Estimated/ | |

| Record name | Indole-3-butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly yellow crystals, White to tan powder or crystalline solid | |

CAS No. |

133-32-4 | |

| Record name | Indole-3-butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Indol-3-ylbutyric acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolebutyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indole-3-butyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(indol-3-yl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLEBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/061SKE27JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.5 °C | |

| Record name | 3-Indolebutyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Root of the Matter: An In-depth Technical Guide to the Mechanism of Action of Indole-3-Butyric Acid in Promoting Root Formation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-butyric acid (IBA) is a pivotal plant hormone, widely utilized in horticulture and agriculture to stimulate adventitious root formation in cuttings and to enhance overall root development. While its effects are well-documented, a deep understanding of its mechanism of action is crucial for optimizing its application and for the development of novel plant growth regulators. This technical guide provides a comprehensive overview of the molecular and cellular processes that underpin IBA's root-promoting activity. It is now firmly established that IBA primarily functions as a pro-hormone, being converted into the principal endogenous auxin, indole-3-acetic acid (IAA), through a process of β-oxidation within the peroxisomes. This IBA-derived IAA then integrates into the canonical auxin signaling pathway, leading to the modulation of gene expression and ultimately, the initiation and development of new roots. This guide will delve into the specifics of this conversion, the subsequent signaling cascade, and the key experimental methodologies used to elucidate this pathway.

The Core Mechanism: IBA as a Precursor to IAA

The primary mechanism by which Indole-3-Butyric Acid (IBA) promotes root formation is through its conversion into Indole-3-Acetic Acid (IAA), the most abundant and physiologically active auxin in plants.[1][2][3][4] IBA itself is considered to have little to no intrinsic auxin activity, as it does not bind efficiently to the TIR1/AFB family of auxin co-receptors.[5] Instead, its efficacy lies in its role as a stable precursor that provides a slow and sustained release of IAA where it is needed for root initiation.[6]

Peroxisomal β-Oxidation: The Conversion Pathway

The conversion of IBA to IAA is a metabolic process analogous to the β-oxidation of fatty acids and occurs within the peroxisomes.[1][2][3][4][7][8] This subcellular localization is critical, and mutants with defective peroxisome biogenesis exhibit resistance to IBA while maintaining normal sensitivity to IAA.[1][4] The process involves the shortening of IBA's four-carbon side chain by two carbons to yield the two-carbon side chain of IAA.[2]

Several key enzymes involved in this pathway have been identified, primarily through genetic screens in Arabidopsis thaliana for mutants resistant to the root growth-inhibiting effects of high concentrations of IBA.[1][2][3][9] These include:

-

PXA1/CTS/ABCD1: A peroxisomal ABC transporter responsible for importing IBA into the peroxisome.[2][3][7][8]

-

LACS4: A long-chain acyl-CoA synthetase that likely activates IBA by adding a Coenzyme A (CoA) moiety, a necessary first step for β-oxidation.[1]

-

IBR3: A putative acyl-CoA dehydrogenase/oxidase.[1][2][3][9]

-

IBR10: An enoyl-CoA hydratase/isomerase-like protein.[1][2][3][9]

-

PED1/KAT2: A 3-ketoacyl-CoA thiolase that is also involved in fatty acid β-oxidation.[2][3]

Mutants defective in these enzymes show reduced conversion of IBA to IAA and exhibit various developmental defects, including impaired lateral and adventitious root formation in response to IBA application.[2][3][10]

Downstream Signaling: The Canonical Auxin Pathway

Once converted to IAA, the IBA-derived auxin triggers the canonical auxin signaling pathway, which is a transcriptional regulatory circuit.[11][12][13][14] This pathway ultimately leads to changes in the expression of a multitude of genes, some of which are directly involved in cell division, differentiation, and morphogenesis required for root formation.[15][16][17][18][19]

The core components of this signaling cascade are:

-

TIR1/AFB F-box proteins: These proteins are the receptors for auxin.[5][20][21][22] In the presence of IAA, they form a co-receptor complex with Aux/IAA proteins.[5][22]

-

Aux/IAA transcriptional repressors: These proteins are repressors of auxin-responsive genes.[15][16][18] In the absence of auxin, they bind to and inhibit the activity of Auxin Response Factor (ARF) transcription factors.[15][18]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[15][16][17] Their activity is modulated by their interaction with Aux/IAA proteins.[15]

The signaling cascade proceeds as follows:

-

IAA Perception: IBA-derived IAA enters the nucleus and acts as a "molecular glue," promoting the interaction between a TIR1/AFB protein and an Aux/IAA repressor.[12][13]

-

Ubiquitination and Degradation: The formation of this TIR1/AFB-IAA-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[11][18]

-

ARF Activation: The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to either activate or repress the expression of its target genes.[12][15]

-

Gene Expression and Root Development: The resulting changes in gene expression lead to the physiological responses associated with auxin, including the initiation of lateral and adventitious roots.[15][17] Key downstream gene families activated during this process include LBD (LATERAL ORGAN BOUNDARIES DOMAIN) and WOX (WUSCHEL-RELATED HOMEOBOX), which are instrumental in the early stages of root primordium formation.

Quantitative Data on IBA-Induced Rooting

The optimal concentration of IBA for promoting root formation varies significantly depending on the plant species, the type of cutting (softwood, hardwood), and the application method. The following tables summarize quantitative data from various studies.

Table 1: Effect of IBA Concentration on Rooting Percentage in Various Species

| Plant Species | Cutting Type | IBA Concentration (ppm) | Rooting Percentage (%) | Reference |

| Cannabis sativa 'I3' | Stem Cuttings | 0 | 89 | [23] |

| 3000 | 89 | [23] | ||

| 8000 | 79 | [23] | ||

| Prunus rootstock GF677 | Hardwood Cuttings | 2000 (with Putrescine) | 63.88 | [24] |

| 1000 (with Putrescine) | 58.32 | [24] | ||

| Actinidia deliciosa | Stem Cuttings | 10,000 | 42 | [25] |

| Duranta erecta | Stem Cuttings | 5000 | 81.85 (survival) | [26] |

| Cherry Rootstock | Softwood Cuttings | 1000 | 59 | [27] |

Table 2: Effect of IBA Concentration on the Number and Length of Roots

| Plant Species | IBA Concentration (ppm) | Average Number of Roots | Average Root Length (cm) | Reference |

| Prunus rootstock | 3000 | 75.33 | 38.0 | [28] |

| Duranta erecta | 5000 | > Control | > Control | [26] |

| Cherry Rootstock | 2000 | Increased branch & number | - | [27] |

| 1000 | - | Optimal | [27] |

Experimental Protocols

The elucidation of IBA's mechanism of action has been made possible through a variety of experimental techniques. Below are outlines of key protocols.

Adventitious Root Induction Assay in Arabidopsis thaliana

This protocol is adapted from methods used to study adventitious rooting on intact hypocotyls or stem segments of Arabidopsis.[29][30][31][32]

Objective: To quantify the effect of IBA on adventitious root formation.

Methodology:

-

Plant Material and Growth Conditions:

-

Sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) and plate them on a sterile growth medium (e.g., half-strength Murashige and Skoog [MS] medium with 1% sucrose and 0.8% agar).

-

Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

-

Grow seedlings vertically under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C). For hypocotyl assays, seedlings may be grown in the dark for 3-5 days to induce etiolation.[29][30]

-

-

IBA Treatment:

-

Prepare stock solutions of IBA in a suitable solvent (e.g., ethanol or DMSO) and add to the autoclaved growth medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50 µM).

-

For stem segment assays, excise segments from the base of the inflorescence stem of 4- to 5-week-old plants and place them on the IBA-containing medium.[31]

-

For intact seedling assays, transfer 5- to 7-day-old seedlings to the IBA-containing plates.

-

-

Data Collection and Analysis:

-

Incubate the plates under the same growth conditions for 7-14 days.

-

Count the number of adventitious roots formed on each hypocotyl or stem segment under a stereomicroscope.

-

Measure the length of the primary root and the adventitious roots using image analysis software like ImageJ.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatments.

-

Quantification of IBA and IAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of endogenous and applied auxins in plant tissues.[33][34][35][36][37]

Objective: To measure the levels of IBA and its conversion product, IAA, in plant tissues following IBA treatment.

Methodology:

-

Sample Preparation:

-

Harvest plant tissue (e.g., the basal part of cuttings where roots are forming) at different time points after IBA application.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a cold extraction buffer, typically an organic solvent mixture (e.g., 2-propanol/water/concentrated HCl or acetonitrile/water).

-

Spike the sample with known amounts of stable isotope-labeled internal standards (e.g., 13C6-IAA, D4-IBA) to correct for sample loss during extraction and for matrix effects during analysis.

-

-

Purification and Concentration:

-

Centrifuge the extract to pellet debris.

-

Purify the supernatant using solid-phase extraction (SPE) with a C18 or similar cartridge to remove interfering compounds.

-

Elute the auxins from the SPE cartridge and evaporate the solvent to concentrate the sample.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent for injection.

-

Separate the auxins using a reverse-phase liquid chromatography (LC) column.

-

Detect and quantify the auxins using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for high selectivity and sensitivity.[37]

-

-

Data Analysis:

-

Calculate the concentration of endogenous IBA and IAA by comparing the peak area ratios of the endogenous analyte to the corresponding internal standard against a calibration curve.

-

Gene Expression Analysis by RNA-Seq

This protocol outlines the steps for analyzing global transcriptomic changes in response to IBA treatment.[6][25]

Objective: To identify genes and pathways that are transcriptionally regulated by IBA during adventitious root formation.

Methodology:

-

Experimental Setup and RNA Extraction:

-

Treat plant material (e.g., hypocotyl cuttings) with IBA or a mock control for specific durations (e.g., 6 hours, 24 hours) corresponding to different stages of root induction.[6]

-

Harvest tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction), followed by DNase treatment to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

Library Preparation and Sequencing:

-

Prepare RNA-Seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.

-

Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in IBA-treated samples compared to controls using packages like DESeq2 or edgeR in R.

-

Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and metabolic pathways.

-

Conclusion

The promotion of root formation by Indole-3-Butyric Acid is a complex process that is initiated by its conversion to the active auxin, Indole-3-Acetic Acid, within the peroxisomes. This IBA-derived IAA then co-opts the canonical auxin signaling pathway, leading to a cascade of transcriptional changes that drive the cellular processes of root organogenesis. The stability of IBA and its slow conversion to IAA make it a highly effective tool for providing a sustained auxin signal for root development. A thorough understanding of this mechanism, from the enzymatic steps of conversion to the intricacies of the downstream signaling network, is paramount for the scientific community. The experimental protocols outlined herein provide a framework for further dissecting this pathway and for the development of next-generation plant growth regulators with enhanced specificity and efficacy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptomic analysis reveals the gene expression profile that specifically responds to IBA during adventitious rooting in mung bean seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Roles of β-Oxidation and Cofactor Homeostasis in Peroxisome Distribution and Function in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification and Characterization of Arabidopsis Indole-3-Butyric Acid Response Mutants Defective in Novel Peroxisomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conversion of Endogenous Indole-3-Butyric Acid to Indole-3-Acetic Acid Drives Cell Expansion in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 15. Multiple AUX/IAA–ARF modules regulate lateral root formation: the role of Arabidopsis SHY2/IAA3-mediated auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. Dissecting the Biological Functions of ARF and Aux/IAA Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Multiple AUX/IAA-ARF modules regulate lateral root formation: the role of Arabidopsis SHY2/IAA3-mediated auxin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 23. hort [journals.ashs.org]

- 24. Effect of different concentrations of indole butyric acid, putrescine and hydrogen peroxide on stem cuttings of the rootstock GF677(Prunus amygdalus × Prunus persica) according to the cutting season [redalyc.org]

- 25. RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academicjournals.org [academicjournals.org]

- 27. The effect of different doses of indol-3-butyric acid (IBA) on the rooting of cherry rootstocks [cherrytimes.it]

- 28. files.core.ac.uk [files.core.ac.uk]

- 29. researchgate.net [researchgate.net]

- 30. In Vitro Assay for Induction of Adventitious Rooting on Intact Arabidopsis Hypocotyls | Springer Nature Experiments [experiments.springernature.com]

- 31. Adventitious root induction in Arabidopsis thaliana as a model for in vitro root organogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. academic.oup.com [academic.oup.com]

- 33. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

- 37. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]

The Endogenous Biosynthesis of Indole-3-Butyric Acid in Plants: A Technical Guide

Abstract

Indole-3-butyric acid (IBA), a naturally occurring auxin in plants, plays a significant role in various developmental processes, primarily by acting as a precursor to the principal auxin, indole-3-acetic acid (IAA). While the conversion of IBA to IAA is relatively well-characterized, the endogenous biosynthetic pathway of IBA itself is less understood. This technical guide provides a comprehensive overview of the current knowledge on the endogenous biosynthesis of IBA in plants, intended for researchers, scientists, and professionals in drug development. It details the proposed pathway for IBA synthesis from IAA, the established peroxisomal β-oxidation pathway for its conversion back to IAA, and the key enzymes involved. This guide also includes available quantitative data, detailed experimental protocols for key analytical methods, and pathway and workflow visualizations to facilitate a deeper understanding of this important aspect of auxin homeostasis.

Introduction

Auxins are a class of plant hormones that are central to the regulation of plant growth and development. Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin.[1] Another endogenous auxin, indole-3-butyric acid (IBA), is also found in a variety of plant species.[1] While IBA exhibits some auxin activity, its primary role is considered to be that of a storage form or precursor to IAA.[2] The conversion of IBA to IAA allows for a regulated supply of active auxin to specific tissues at specific times. This guide focuses on the endogenous pathways of IBA biosynthesis, a critical component of overall auxin homeostasis.

The Proposed Biosynthesis of Indole-3-Butyric Acid from Indole-3-Acetic Acid

The direct de novo synthesis of IBA from tryptophan, analogous to the primary IAA biosynthesis pathway, has not been demonstrated. Instead, evidence suggests that IBA is synthesized from IAA.[3] This conversion is thought to be a key regulatory step in modulating the levels of active auxin.

Enzymatic Conversion

The precise enzymatic machinery responsible for the conversion of IAA to IBA, often referred to as "IBA synthetase," remains to be fully elucidated. However, early studies using microsomal membrane preparations from maize (Zea mays) and Arabidopsis thaliana have provided initial insights. These in vitro assays demonstrated that the conversion of IAA to IBA requires the presence of acetyl-CoA and ATP.[3] This suggests a mechanism involving the addition of a two-carbon unit to the side chain of IAA.

Quantitative Data

Quantitative data on the enzymatic conversion of IAA to IBA is limited. However, studies with maize seedlings have provided an initial characterization of the enzyme activity.

| Plant Species | Enzyme Source | Substrate | Km | Reference |

| Zea mays (var. Inrakorn) | Seedlings | IAA | 17 µM | [4] |

| Zea mays (var. Hazera 224) | Seedlings | IAA | 25 µM | [4] |

Table 1: Michaelis-Menten constants (Km) for in vivo IBA formation from IAA in two maize varieties.

The Conversion of Indole-3-Butyric Acid to Indole-3-Acetic Acid

The conversion of IBA to IAA is a much better understood process, occurring via peroxisomal β-oxidation, a pathway analogous to fatty acid degradation.[5][6] This pathway is critical for the auxin activity of IBA, as mutants defective in this process are insensitive to exogenously applied IBA.[5]

Key Enzymes and Steps

The β-oxidation of IBA involves a series of enzymatic steps within the peroxisome:

-

Activation: IBA is first activated by the addition of Coenzyme A (CoA), a reaction catalyzed by LONG-CHAIN ACYL-COA SYNTHETASE 4 (LACS4) .[7][8] This step is essential for the subsequent reactions of the β-oxidation spiral.

-

Oxidation: The resulting IBA-CoA is then oxidized by an acyl-CoA oxidase/dehydrogenase-like enzyme, IBR3 .[5][9]

-

Hydration: The product of the IBR3 reaction is hydrated by an enoyl-CoA hydratase, IBR10 , and potentially also by ENOYL-COA HYDRATASE 2 (ECH2) .[5][9][10]

-

Dehydrogenation: A subsequent dehydrogenation step is carried out by a short-chain dehydrogenase/reductase, IBR1 .[5][9][10]

-

Thiolytic Cleavage: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate by a 3-ketoacyl-CoA thiolase , which releases acetyl-CoA and indole-3-acetyl-CoA. The latter is then hydrolyzed to free IAA.

Pathway Diagram

Figure 1: The peroxisomal β-oxidation pathway for the conversion of IBA to IAA.

Experimental Protocols

In Vitro Assay for LACS4 Activity

This protocol is based on the fluorometric measurement of pyrophosphate (PPi), a byproduct of the CoA synthetase reaction.[7]

Objective: To determine the in vitro enzymatic activity of LACS4 on IBA.

Materials:

-

Recombinant LACS4 protein

-

IBA substrate solution (dissolved in water)

-

ATP

-

CoA-SH

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

PPi fluorometric assay kit

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, ATP, CoA-SH, and recombinant LACS4 protein.

-

Initiate the reaction by adding varying concentrations of the IBA substrate solution. A no-substrate control should be included.

-

Incubate the reactions at a specific temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

-

Stop the reaction (e.g., by heat inactivation or addition of a stop solution).

-

Measure the amount of PPi produced using a fluorometric assay kit according to the manufacturer's instructions.

-

Relate the fluorescence signal to a standard curve of known PPi concentrations.

-

Calculate the enzyme activity, typically expressed as nmol of PPi produced per minute per mg of protein.

Figure 2: Experimental workflow for the in vitro LACS4 activity assay.

Quantification of Endogenous IBA and IAA by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of IBA and IAA in plant tissues.[3]

Objective: To determine the endogenous concentrations of IBA and IAA in plant tissues.

Materials:

-

Plant tissue (2-10 mg fresh weight)[3]

-

Liquid nitrogen

-

Extraction solvent (e.g., isopropanol with acid)

-

Internal standards (e.g., 13C6-IAA, D9-IBA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent (optional, depending on the method)

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization: Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in the extraction solvent containing the internal standards.

-

Extraction: Incubate the homogenate, then centrifuge to pellet cell debris. Collect the supernatant.

-

Purification: Purify the extract using SPE cartridges to remove interfering compounds. Elute the auxins with an appropriate solvent.

-

Concentration and Derivatization: Dry the eluate and, if necessary, derivatize the auxins to improve their chromatographic and mass spectrometric properties.

-

LC-MS/MS Analysis: Reconstitute the sample in a suitable solvent and inject it into the LC-MS/MS system. Separate the auxins using a C18 column with a gradient of acidified water and acetonitrile.

-

Quantification: Detect and quantify the auxins using multiple reaction monitoring (MRM). The ratio of the endogenous auxin signal to the internal standard signal is used to calculate the concentration.

Figure 3: Generalized workflow for the quantification of IBA and IAA by LC-MS/MS.

Conclusion and Future Perspectives

The endogenous biosynthesis of IBA represents a crucial, yet not fully understood, layer of auxin regulation in plants. While significant progress has been made in elucidating the conversion of IBA to IAA via peroxisomal β-oxidation, the initial synthesis of IBA from IAA remains an area ripe for discovery. The identification and characterization of the "IBA synthetase" enzyme(s) will be a major step forward in understanding how plants control the flux of auxin through this pathway. Further research is also needed to obtain detailed kinetic data for all the enzymes involved in IBA metabolism. The application of advanced analytical techniques, such as those outlined in this guide, will be instrumental in unraveling the remaining mysteries of IBA biosynthesis and its role in plant development and responses to the environment.

References

- 1. ncert.nic.in [ncert.nic.in]

- 2. Analytical description of the lag phase in coupled-enzyme substrate assays [agris.fao.org]

- 3. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Purification and properties of sucrose synthase from maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological and morphological effects of Indole-3-Butyric Acid on plant development.

For Researchers, Scientists, and Drug Development Professionals

Indole-3-butyric acid (IBA), a synthetic auxin, is a cornerstone of modern horticulture and plant science, primarily utilized for its profound ability to stimulate adventitious root formation.[1][2] This technical guide delves into the intricate physiological and morphological effects of IBA on plant development, providing a comprehensive overview of its mechanisms of action, experimental applications, and quantitative impacts. While structurally similar to the principal native auxin, indole-3-acetic acid (IAA), IBA's stability and sustained action make it a preferred compound for numerous applications.[2][3]

Physiological Effects: Unraveling the Mechanism of Action

IBA's primary physiological role is to act as a precursor to IAA, the main endogenous auxin responsible for numerous developmental processes.[4] This conversion is a key aspect of its function and a central theme in understanding its effects.

Conversion to Indole-3-Acetic Acid (IAA)

The predominant mechanism through which IBA exerts its auxin-like effects is by its conversion into IAA.[5] This process occurs within the plant's peroxisomes and is analogous to the β-oxidation of fatty acids.[4][5] Genetic studies in Arabidopsis thaliana have identified several key enzymes involved in this conversion pathway, including INDOLE-3-BUTYRIC ACID RESPONSE1 (IBR1), IBR3, and IBR10, as well as ENOYL-COA HYDRATASE2 (ECH2). Mutants defective in these enzymes exhibit resistance to IBA while maintaining sensitivity to IAA, underscoring the importance of this conversion for IBA's activity.[5]

The conversion of IBA to IAA suggests that IBA functions as a slow-release source of active auxin, providing a sustained hormonal signal for developmental processes.[6] This characteristic contributes to its higher efficacy in promoting rooting compared to direct application of the less stable IAA.[3][7]

Direct Auxinic Activity

While the conversion to IAA is the primary mode of action, there is some evidence to suggest that IBA may also possess intrinsic auxin activity, independent of its conversion.[5][8] For instance, certain studies have shown that IBA can rescue specific mutant phenotypes that are not fully restored by IAA application.[5] However, the physiological effects of IBA are largely considered to be mediated through its conversion to IAA.

Signaling Pathway

The signaling cascade initiated by IBA-derived IAA follows the well-established auxin signaling pathway. IAA binds to the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors, leading to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then regulate the expression of auxin-responsive genes, ultimately leading to cellular responses such as cell division, elongation, and differentiation.

Figure 1: Simplified signaling pathway of Indole-3-Butyric Acid (IBA) in a plant cell.

Morphological Effects: Shaping Plant Form and Function

The application of IBA leads to a range of observable morphological changes in plants, most notably in the root system.

Adventitious Root Formation

The most significant and commercially utilized effect of IBA is the promotion of adventitious root formation, which are roots that arise from non-root tissues, such as stems or leaves.[9][10] This makes IBA an indispensable tool for the vegetative propagation of numerous plant species from cuttings.[1][7] IBA stimulates cell division and the formation of root primordia in the cambium and vascular tissues.[2]

The efficacy of IBA in promoting rooting is dose-dependent.[10] While optimal concentrations significantly enhance root number and length, excessively high concentrations can have inhibitory or phytotoxic effects.[11][12]

Root System Development

Beyond adventitious rooting, IBA-derived auxin plays a crucial role in various aspects of root development, including regulating the size of the root apical meristem, promoting root hair elongation, and influencing lateral root development.[5]

Shoot and Leaf Development

The influence of IBA extends to the aerial parts of the plant. It can affect:

-

Cotyledon Expansion: Mutants with altered IBA homeostasis show changes in cotyledon size, indicating a role for IBA-derived auxin in this process.[5]

-

Hypocotyl Elongation: IBA to IAA conversion is involved in hypocotyl elongation, particularly in response to high temperatures.[5]

-

Shoot Development: IBA application can induce shoot development and may influence shoot branching and rosette shape.[5][9]

-

Leaf Growth: Studies have shown that IBA application can lead to an increase in the number of leaves and leaf size.[13][14]

Other Morphological Effects

IBA has also been shown to:

-

Decrease the chance of flower and fruit dropping.[9]

-

Induce sugar and mineral accumulation at the site of application.[9]

-

Play a role in apical hook formation in dark-grown seedlings.[5]

Quantitative Data on IBA Effects

The following tables summarize quantitative data from various studies on the effects of IBA on plant development.

Table 1: Effect of IBA on Rooting of Cuttings in Various Plant Species

| Plant Species | IBA Concentration | Effect on Rooting | Reference |

| Actinidia deliciosa (Kiwifruit) | 10,000 ppm | 42% increase in rooting percentage. | [11] |

| Ficus carica (Fig) | 1250 ppm | 81.60% rooting percentage. | [14] |

| Olea europaea (Olive) | 3000 ppm | Increased number of roots and percentage of rooted cuttings. | [15] |

| Prunus domestica (Plum) | 5000 ppm | Increased rooting and survivability. | [13] |

| Duranta erecta | 5000 ppm | Highest percentage of cutting survival (81.85%). | [16] |

Table 2: Effect of IBA on Root and Shoot Morphology

| Plant Species | IBA Concentration | Parameter | Observation | Reference |

| Capsicum annuum (Pepper) | 150 µmol · L-1 | Adventitious root number | Maximum number of adventitious roots. | [10] |

| Actinidia arguta | 100 ppm | Root length | Longest root length (1.009 cm). | [11] |

| Melissa officinalis | 1000 mg/L | Number of roots | 4 roots per sapling. | [17] |

| Melissa officinalis | 1000 mg/L | Average root length | 54.02 mm. | [17] |

| Ficus carica (Fig) | 1250 ppm | Number of leaves per plant | 14.60. | [14] |

| Ficus carica (Fig) | 1250 ppm | Number of roots | 67.20. | [14] |

| Prunus domestica 'Santa rosa' | 600 mg/L | Budding diameter | 9.13 cm (maximum). | [13] |

| Zea mays (Maize) | 10⁻¹¹ M | Primary root elongation | Stimulatory effect. | [18] |

| Zea mays (Maize) | 10⁻⁷ M | Primary root elongation | Inhibitory effect. | [18] |

Experimental Protocols

The successful application of IBA requires standardized and reproducible experimental protocols. Below are methodologies for common applications.

Preparation of IBA Solutions

Since IBA is not readily soluble in water, a stock solution is typically prepared by dissolving it in 75% aqueous ethanol.[6] This stock solution is then diluted with distilled water to the desired final concentration.[6] Water-soluble salt formulations of IBA are also commercially available, which can be directly dissolved in water.[19]

Application Methods for Cuttings

Several methods are employed to apply IBA to plant cuttings:

-

Quick Dip: The basal end (approximately one inch) of the cutting is dipped into a concentrated IBA solution (typically 500 to 20,000 ppm) for a few seconds (3-5 seconds).[20][21]

-

Long Soak: Cuttings are soaked in a more dilute IBA solution (20 to 200 ppm) for a longer duration, up to 24 hours.[20][21]

-

Dry Powder Application: The basal end of the cutting is dipped into a talc-based powder formulation containing IBA.[1]

-

Foliar Spray (Spray Drip Down): An aqueous solution of IBA is sprayed onto the leaves of the cuttings until the solution drips down.[20][22]

-

Total Immersion: The entire cutting is briefly immersed in an IBA solution.[21]

Figure 2: General experimental workflow for testing the effects of IBA on plant cuttings.

In Vitro Rooting (Micropropagation)

In plant tissue culture, IBA is used to induce root formation from explants or callus.[6] A common protocol involves a two-stage process:

-

Root Induction Medium: Explants are cultured on a medium containing IBA (e.g., 15 µM) for a short period (e.g., 4 days) to initiate root primordia.[23]

-

Root Expression Medium: The explants are then transferred to an IBA-free medium for the subsequent growth and elongation of the roots.[23]

Analysis of Auxin Content

To quantify the endogenous levels of IBA and IAA and to study the conversion process, advanced analytical techniques are required. These include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for quantifying auxin levels, often using isotopically labeled internal standards for accuracy.[24]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the simultaneous analysis of multiple auxins and their metabolites with high specificity and sensitivity.[25][26]

-

Immunoassays (e.g., ELISA): While less specific than mass spectrometry-based methods, immunoassays can be a high-throughput method for auxin quantification.[27]

Figure 3: Logical relationship from IBA application to morphological outcome.

Conclusion

Indole-3-butyric acid is a potent plant growth regulator with well-defined physiological and morphological effects, primarily driven by its conversion to indole-3-acetic acid. Its ability to promote adventitious root formation has made it an invaluable tool in plant propagation and biotechnology. A thorough understanding of its dose-dependent effects, mechanism of action, and appropriate application protocols is crucial for researchers and professionals seeking to harness its capabilities for enhanced plant development and productivity. Future research will likely continue to unravel the more subtle aspects of its direct auxinic activity and its interactions with other plant hormone signaling pathways.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Conversion of endogenous indole-3-butyric acid to indole-3-acetic acid drives cell expansion in Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Indole-3-butyric acid in plant growth and development | Semantic Scholar [semanticscholar.org]

- 9. Indole-3-Butyric Acid Stimulates and Controls Plant Growth [powergrown.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Exogenous IBA stimulatory effects on root formation of Actinidia deliciosa rootstock and Actinidia arguta male scion stem cuttings [frontiersin.org]

- 12. Effects of indole-3-butyric acid application on rooting and vegetative development in hardwood cuttings of Pterocarya fraxinifolia (Poiret) Spach :: BioResources [bioresources.cnr.ncsu.edu]

- 13. Influence of indole butyric acid on morphological traits of three plum Prunus domestica L. cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chesci.com [chesci.com]

- 15. ijabbr.com [ijabbr.com]

- 16. academicjournals.org [academicjournals.org]

- 17. Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants Cultivated in the Presence or Absence of Cadmium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plant Hormones, Auxin [propg.ifas.ufl.edu]

- 20. greenhousegrower.com [greenhousegrower.com]

- 21. rooting-hormones.com [rooting-hormones.com]

- 22. METHODS AND TIPS TO USE AQUEOUS (WATER-BASED) IBA ROOTING SOLUTIONS© | International Society for Horticultural Science [ishs.org]

- 23. IBA Delivery Technique and Media Salts Affected In Vitro Rooting and Acclimatization of Eight Prunus Genotypes [mdpi.com]

- 24. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 25. mdpi.com [mdpi.com]

- 26. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]

The Enigmatic Presence of Indole-3-Butyric Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-butyric acid (IBA), a naturally occurring auxin, plays a pivotal yet often underestimated role in plant physiology. While historically considered a synthetic analog of indole-3-acetic acid (IAA), extensive research has unequivocally established its endogenous presence across a diverse range of plant species. This technical guide provides a comprehensive overview of the natural occurrence of IBA, detailing its biosynthesis, metabolic conversion to the primary auxin, IAA, and the current understanding of its signaling pathways. We present a compilation of quantitative data on endogenous IBA levels, detailed experimental protocols for its quantification, and visual representations of the key molecular pathways to serve as a valuable resource for researchers in the fields of plant science and drug development.

Introduction

Indole-3-butyric acid (IBA) is a member of the auxin family of plant hormones, crucial regulators of plant growth and development. Although once believed to be solely a synthetic compound used for promoting root formation in cuttings, its discovery as an endogenous molecule in plants such as potato, Arabidopsis, maize, and pea has shifted this paradigm.[1][2] IBA often exists in plants at lower concentrations than indole-3-acetic acid (IAA), the most abundant and well-studied auxin, and its detection can be challenging.[3] This guide delves into the current knowledge surrounding the natural occurrence and function of IBA in the plant kingdom.

Quantitative Analysis of Endogenous Indole-3-Butyric Acid

The concentration of endogenous IBA varies significantly among plant species, developmental stages, and tissue types. Generally, IBA levels are found to be lower than those of IAA. The following table summarizes available quantitative data on endogenous IBA concentrations in various plant species.

| Plant Species | Tissue/Organ | Endogenous IBA Level (ng/g FW) | Reference(s) |

| Arabidopsis thaliana | Seedlings | ~1-5 | [4] |

| Rosette Leaves | ~0.5-2 | [4] | |

| Roots | ~1-3 | [5] | |

| Zea mays (Maize) | Seedlings | Not consistently detected | [6] |

| Roots (mycorrhizal) | Elevated levels | [6] | |

| Pisum sativum (Pea) | Cuttings | Present, levels increase with rooting | [7] |

| Solanum tuberosum (Potato) | Tubers | Detected | [8] |

| Shoots (in vitro) | ~1-10 | [8][9] | |

| Nicotiana tabacum (Tobacco) | Leaves | Detected |

Note: FW denotes fresh weight. The variability in reported values can be attributed to differences in extraction techniques, analytical instrumentation sensitivity, and plant growth conditions.

Biosynthesis and Metabolism of Indole-3-Butyric Acid

The primary mechanism of IBA action in many plant processes is its conversion to the more active auxin, IAA. This conversion occurs through a process analogous to fatty acid β-oxidation within the peroxisomes.

The IBA to IAA Conversion Pathway

The conversion of IBA to IAA is a multi-step enzymatic process. While the complete pathway is still under investigation, key enzymes have been identified, primarily through studies in Arabidopsis thaliana. These include INDOLE-3-BUTYRIC ACID RESPONSE (IBR) proteins such as IBR1, IBR3, and IBR10.[10]

Experimental Protocols for IBA Quantification

The accurate quantification of endogenous IBA requires sensitive and specific analytical methods due to its low abundance in plant tissues. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Detailed Protocol for IBA Quantification by LC-MS/MS

This protocol provides a general framework for the extraction, purification, and quantification of IBA from plant tissues. Optimization may be required for specific plant species and tissues.

1. Sample Preparation: a. Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

2. Extraction: a. To the powdered tissue, add 1 mL of ice-cold extraction buffer (e.g., 80% methanol containing an appropriate internal standard, such as ¹³C₆-IBA). b. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and transfer to a new tube.

3. Purification (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of water to remove polar impurities. d. Elute the auxins with 1 mL of methanol or acetonitrile.

4. LC-MS/MS Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. b. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). c. Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system. d. Liquid Chromatography (LC) Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from low to high organic phase to separate IBA from other compounds.

- Flow Rate: 0.2-0.4 mL/min. e. Tandem Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode.

- Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- MRM Transitions: Specific precursor-to-product ion transitions for IBA and its internal standard must be determined and optimized.

Start [label="Plant Tissue Sampling\n(Fresh Frozen)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Homogenization [label="Homogenization\n(in Liquid N₂)"];

Extraction [label="Extraction\n(e.g., 80% Methanol + IS)"];

Purification [label="Purification\n(Solid-Phase Extraction)"];

Analysis [label="LC-MS/MS or GC-MS Analysis"];

Data [label="Data Processing &\nQuantification"];

End [label="Endogenous IBA Level", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Homogenization;

Homogenization -> Extraction;

Extraction -> Purification;

Purification -> Analysis;

Analysis -> Data;

Data -> End;

}

Indole-3-Butyric Acid Signaling

The prevailing view is that the majority of IBA's physiological effects are mediated through its conversion to IAA, which then engages the well-characterized IAA signaling pathway involving TIR1/AFB receptors and Aux/IAA transcriptional repressors. However, some evidence suggests the possibility of an IBA-specific signaling pathway that operates independently of its conversion to IAA.

Evidence for an Independent IBA Signaling Pathway

The existence of an independent IBA signaling pathway is supported by several lines of evidence, although a complete pathway has not yet been elucidated:

-

Mutant Studies: Certain Arabidopsis mutants, such as ibr5, exhibit altered sensitivity to IBA but have a normal response to IAA, suggesting a defect in a component of an IBA-specific signaling or transport pathway rather than the conversion process itself.

-

Differential Gene Expression: Studies have shown that IBA and IAA can induce partially overlapping yet distinct sets of genes, hinting at separate signaling cascades.

-

IBA-Specific Transport: IBA and IAA appear to utilize, at least in part, different transport systems for their movement within the plant.

Despite these indications, a dedicated IBA receptor has not yet been definitively identified.

Conclusion

Indole-3-butyric acid is an integral component of the auxin network in plants. While its role as a precursor to IAA is well-established, the full extent of its physiological functions, including the potential for an independent signaling pathway, remains an active area of research. The methodologies and data presented in this guide provide a foundation for further investigation into the enigmatic nature of this important plant hormone. A deeper understanding of IBA's role and regulation holds promise for applications in agriculture and the development of novel plant growth regulators.

References (Cited from Search Results)

[9] Endogenous levels of cytokinins, indole-3-acetic acid and abscisic acid in in vitro grown potato: A contribution to potato hormonomics. Scientific Reports. [8] (PDF) Endogenous levels of cytokinins, indole-3-acetic acid and abscisic acid in in vitro grown potato: A contribution to potato hormonomics. ResearchGate. [1] Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Frontiers in Plant Science. [2] Control of Endogenous Auxin Levels in Plant Root Development. International Journal of Molecular Sciences. [7] Control of Internode Length in Pisum sativum (Further Evidence for the Involvement of Indole-3-Acetic Acid). Plant Physiology. [10] Control of Endogenous Auxin Levels in Plant Root Development. PMC. [5] Endogenous levels of IBA and IAA in npf7.3. ResearchGate. [6] Roles for IBA-derived auxin in plant development. PMC. [3] Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Frontiers in Plant Science. [4] Endogenous IAA, IBA, and IHA contents in Arabidopsis. ResearchGate.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Roles for IBA-derived auxin in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of Internode Length in Pisum sativum (Further Evidence for the Involvement of Indole-3-Acetic Acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of plant hormones by standard addition method [protocols.io]

- 9. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Control of Endogenous Auxin Levels in Plant Root Development - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-butyric acid (IBA), a potent plant hormone of the auxin class, is a cornerstone of vegetative propagation and agricultural biotechnology, prized for its remarkable ability to induce adventitious root formation. While its efficacy is well-documented, the intricate molecular mechanisms governing its influence on root development are a subject of ongoing research. This technical guide delves into the core of IBA's mode of action, providing a comprehensive overview of its effects on gene expression, the signaling pathways it orchestrates, and detailed experimental protocols to empower further investigation. IBA is widely utilized for its higher stability compared to the primary auxin, indole-3-acetic acid (IAA).[1][2] Evidence suggests that IBA's biological activity is largely mediated through its conversion to IAA within the plant tissues, a process akin to the β-oxidation of fatty acids.[3][4] This conversion provides a slow and sustained release of active auxin, effectively triggering the complex genetic programs that culminate in the development of a robust root system.

Data Presentation: Quantitative Insights into IBA-Mediated Gene Expression

Transcriptomic studies, primarily utilizing RNA sequencing (RNA-Seq), have been instrumental in elucidating the genome-wide changes in gene expression induced by IBA treatment. These studies have been conducted across various plant species, revealing both conserved and species-specific responses. Below are summarized findings from key research, presenting a quantitative overview of differentially expressed genes (DEGs) in response to IBA.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Mung Bean (Vigna radiata) Hypocotyl Cuttings Treated with 10 µM IBA

| Time Point | Total DEGs | Up-regulated | Down-regulated | Key Enriched GO Terms (Up-regulated) | Key Enriched GO Terms (Down-regulated) |

| 6 hours | 6,369 | 3,693 (58%) | 2,676 (42%) | Auxin signaling, Ribosome assembly, Protein synthesis | Photosynthesis, Secondary cell wall biogenesis |

| 24 hours | 5,433 | 2,208 (40.6%) | 3,225 (59.4%) | Oxidoreductase activity, Extracellular region | Plant hormone signal transduction, Phenylpropanoid biosynthesis |

Data extracted from a study on mung bean seedlings, highlighting the dynamic nature of gene regulation during the early stages of adventitious root formation.[1][4][5]

Table 2: Summary of Differentially Expressed Genes (DEGs) in Sugarcane (Saccharum officinarum L.) Buds Treated with 100 ppm IBA

| Comparison | Total DEGs | Up-regulated | Down-regulated | Key Enriched Biological Processes |

| IBA-treated vs. Control | 2,580 | 494 | 2,086 | Metabolic process, Cellular process, Single-organism process |

This study in sugarcane provides insights into the transcriptional reprogramming occurring in response to IBA, leading to enhanced root development.[6][7]

Table 3: Key Gene Families and Individual Genes Regulated by IBA in Root Development

| Gene Family / Gene | Regulation by IBA | Putative Function in Root Development |

| AUXIN RESPONSE FACTOR (ARF) | Up- and Down-regulated | Transcriptional regulators of auxin-responsive genes. ARF6 and ARF8 are positive regulators, while ARF17 is a negative regulator of adventitious rooting.[8][9][10][11] |

| GRETCHEN HAGEN 3 (GH3) | Generally Up-regulated | Encode acyl-acid-amido synthetases that conjugate amino acids to auxin, thereby maintaining auxin homeostasis. GH3.3, GH3.5, and GH3.6 are implicated in fine-tuning adventitious root initiation.[8][9][11] |

| PIN-FORMED (PIN) | Modulated | Auxin efflux carriers crucial for establishing auxin gradients that direct root development.[1] |

| AUX1/LAX | Modulated | Auxin influx carriers that play a role in auxin transport and distribution.[1] |

| LATERAL ORGAN BOUNDARIES-DOMAIN (LOB) | Modulated | Transcription factors that are responsive to auxin and involved in lateral organ development, including roots.[1] |

| ACC SYNTHASE (ACS) | Up-regulated | Key enzyme in ethylene biosynthesis. Auxin can induce ethylene production via the up-regulation of ACS genes, which can further promote adventitious rooting.[1] |

Signaling Pathways and Logical Relationships

The molecular cascade initiated by IBA is a complex interplay of hormonal conversion, transport, and signal transduction, culminating in the activation of a specific set of transcription factors and downstream target genes.

IBA to IAA Conversion and Action

IBA exerts its primary influence by being converted into the active auxin, IAA. This conversion is a critical step for the induction of adventitious roots in many species.

Crosstalk with Jasmonic Acid (JA)

Recent studies have highlighted a significant crosstalk between auxin and jasmonate signaling pathways in the regulation of adventitious root formation.

Experimental Protocols

To facilitate further research into the molecular effects of IBA on root development, this section provides detailed methodologies for key experiments.

RNA Sequencing (RNA-Seq) Analysis

RNA-Seq is a powerful technique for obtaining a global view of the transcriptome.

Methodology:

-

Plant Material and Treatment: Use sterile plant material (e.g., root tips, hypocotyl cuttings) from a species of interest. Treat with an optimized concentration of IBA (e.g., 10 µM for mung bean, 100 ppm for sugarcane) for various time points (e.g., 0, 6, 24 hours) to capture early and late responses. A mock-treated control (e.g., water or the solvent for IBA) is essential.

-

RNA Extraction: Immediately freeze the collected tissue in liquid nitrogen to prevent RNA degradation. Extract total RNA using a commercially available kit or a TRIzol-based method.[12] Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis: Perform quality control of the raw sequencing reads. Map the reads to a reference genome or perform de novo assembly if a reference is unavailable. Quantify gene expression levels and identify differentially expressed genes (DEGs) between IBA-treated and control samples using software such as DESeq2 or edgeR. Perform functional annotation and enrichment analysis (e.g., GO and KEGG pathway analysis) on the identified DEGs.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

qRT-PCR is used to validate the expression patterns of specific genes identified through RNA-Seq or to analyze the expression of candidate genes.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from IBA-treated and control tissues as described for RNA-Seq. Synthesize first-strand cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

Primer Design: Design gene-specific primers for the target genes and at least one stably expressed reference gene (housekeeping gene) for normalization.

-

qRT-PCR Reaction: Set up the qRT-PCR reactions using a SYBR Green-based master mix. The reaction mixture typically includes the master mix, forward and reverse primers, and cDNA template.

-

Data Analysis: Run the reactions on a real-time PCR cycler. Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

GUS Reporter Assay for Promoter Activity Analysis

The β-glucuronidase (GUS) reporter system is a valuable tool for visualizing the spatial and temporal activity of a gene's promoter in response to stimuli like IBA.[2][13]

Methodology:

-

Generation of Transgenic Plants: Create a genetic construct where the promoter of an auxin-responsive gene of interest is fused to the uidA gene (encoding GUS). Transform this construct into the plant species being studied.

-

IBA Treatment: Treat the transgenic plants or specific tissues with IBA at the desired concentration and for the appropriate duration.

-

Histochemical Staining: Incubate the plant tissues in a staining solution containing 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).[2] The GUS enzyme will cleave X-Gluc, resulting in a blue precipitate at the sites of promoter activity.

-

Microscopy: Observe the stained tissues under a light microscope to determine the cellular and tissue-specific expression patterns of the gene in response to IBA.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the in vivo binding sites of transcription factors, such as ARFs, on the DNA.

Methodology:

-

Cross-linking and Chromatin Preparation: Treat plant tissues with IBA and a control. Cross-link protein-DNA complexes in vivo using formaldehyde. Isolate nuclei and shear the chromatin into smaller fragments by sonication or enzymatic digestion.[1][8][9][14][15]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., an anti-ARF antibody). Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR to determine the enrichment of specific promoter regions or by high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites of the transcription factor.

Conclusion

Indole-3-butyric acid is a powerful modulator of root development, acting through a complex and finely tuned network of gene expression. Its conversion to IAA initiates a signaling cascade that involves a host of transcription factors and downstream effector genes, leading to the profound morphological changes associated with root initiation and elongation. The integration of transcriptomic data with detailed molecular and genetic analyses continues to unravel the intricate mechanisms by which IBA orchestrates this critical developmental process. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the molecular underpinnings of IBA action, paving the way for advancements in plant propagation, agricultural productivity, and the development of novel plant growth regulators.

References

- 1. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. GUS reporter system - Wikipedia [en.wikipedia.org]